molecular formula C18H28N4O4S B2626114 1-烯丙基-3-(3-((4-(4-甲氧基苯基)哌嗪-1-基)磺酰基)丙基)脲 CAS No. 1202972-19-7

1-烯丙基-3-(3-((4-(4-甲氧基苯基)哌嗪-1-基)磺酰基)丙基)脲

货号 B2626114
CAS 编号: 1202972-19-7
分子量: 396.51
InChI 键: IKHGGVQOWBNVIB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method with the B3LYP functional and the 6–311 + + G(d,p) basis set .


Chemical Reactions Analysis

The synthesized structure of similar compounds has been found to have low reactivity and a tendency to be stable . The HOMO–LUMO energy gap was calculated at 5.19 eV, while this value was experimentally found at 4.26 eV from the UV–Vis absorption spectrum .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been investigated. The electronic properties, nonlinear optical properties, and thermodynamic properties (heat capacity, entropy, enthalpy change, and Gibbs free energy) of the title complex were investigated .

科学研究应用

分子结构和计算分析

对与1-烯丙基-3-(3-((4-(4-甲氧基苯基)哌嗪-1-基)磺酰基)丙基)脲在结构上相似的化合物进行的研究集中在了解它们的分子结构和计算特性。例如,涉及哌嗪衍生物的晶体结构分析和密度泛函理论 (DFT) 计算的研究突出了计算化学在识别反应位点和了解此类化合物中的分子间相互作用中的重要性 (Kumara 等人,2017)

药代动力学增强

已探索将哌嗪基官能团并入 1,3-二取代脲骨架以改善潜在治疗剂的药代动力学特性。这种方法导致了具有增强的水溶性和代谢稳定性的化合物的开发,为治疗各种疾病提供了有希望的途径 (Huang 等人,2010)

合成和表征

具有哌嗪和脲官能团的新化合物的合成和表征对于化学库的扩展和新药的开发至关重要。研究报告了此类化合物的成功合成,通过光谱分析提供了对其分子骨架的详细见解 (Grijalvo 等人,2015)

抑制活性与治疗潜力

研究已证明含有哌嗪基-脲基部分的磺酸盐对各种碳酸酐酶具有抑制活性,强调了它们作为抗癌剂的潜力。这些发现表明对哌嗪环系统的改性可以产生对靶酶具有特定亲和力的有效抑制剂 (Congiu 等人,2015)

中枢神经系统疾病的受体拮抗作用

哌嗪衍生物作为受体拮抗剂的制备和评估突出了化学改性在实现所需生物活性中的作用。某些化合物作为特定 5 羟色胺受体的拮抗剂表现出有希望的结果,表明它们在治疗中枢神经系统 (CNS) 疾病中的潜在应用 (Yoon 等人,2008)

作用机制

Target of Action

The primary targets of 1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea are alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are significant targets for various neurological conditions treatment .

Mode of Action

1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea interacts with its targets, the alpha1-adrenergic receptors, resulting in changes that affect the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This interaction is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The action of 1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea affects the pathways associated with alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The affected pathways have downstream effects associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of 1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea impact its bioavailability . In silico docking and molecular dynamics simulations, along with ADME calculations, have identified promising lead compounds .

Result of Action

The molecular and cellular effects of 1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea’s action include changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . These changes are significant in the treatment of various neurological conditions .

属性

IUPAC Name

1-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O4S/c1-3-9-19-18(23)20-10-4-15-27(24,25)22-13-11-21(12-14-22)16-5-7-17(26-2)8-6-16/h3,5-8H,1,4,9-15H2,2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHGGVQOWBNVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。